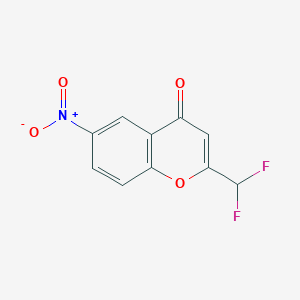

2-(difluoromethyl)-6-nitro-4H-chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

380593-37-3 |

|---|---|

Molecular Formula |

C10H5F2NO4 |

Molecular Weight |

241.15 g/mol |

IUPAC Name |

2-(difluoromethyl)-6-nitrochromen-4-one |

InChI |

InChI=1S/C10H5F2NO4/c11-10(12)9-4-7(14)6-3-5(13(15)16)1-2-8(6)17-9/h1-4,10H |

InChI Key |

LROIYUPBFQASGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a pre-formed chromenone derivative using difluoromethylating reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted chromenones with various functional groups.

Scientific Research Applications

Organic Synthesis

2-(Difluoromethyl)-6-nitro-4H-chromen-4-one is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, allows it to serve as a precursor for diverse chemical entities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to quinones | Potassium permanganate, chromium trioxide |

| Reduction | Forms chromanol derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Introduces functional groups into the chromenone ring | Halogens, nitro groups |

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various pathogens. For instance, compounds derived from this structure have shown potent antimicrobial activity with minimum inhibitory concentrations ranging from 0.007 to 3.9 µg/mL against several bacterial strains and fungi .

- Anticancer Activity : The compound has been explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Activity

A study published in 2017 highlighted the synthesis of several chromene derivatives, including this compound. These derivatives were tested against seven human pathogens, showing promising results in terms of antimicrobial efficacy . The study reported significant inhibition zones and low minimum inhibitory concentrations (MIC), indicating the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anticancer Potential

Another research article focused on the antiproliferative effects of chromene derivatives on cancer cell lines. The results indicated that certain derivatives exhibited selective inhibition of cancer cell growth, suggesting that modifications to the chromenone structure could enhance anticancer properties . This study reinforces the potential therapeutic applications of this compound in oncology.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The difluoromethyl group in the target compound is more electron-withdrawing than phenyl (in 6-nitro-2-phenyl analog) but less polar than chlorophenyl (in 2-(2-chlorophenyl)-5-hydroxy-6-nitrochromen-4-one) . Nitro groups (6-position) reduce electron density on the chromenone ring, favoring electrophilic substitution reactions, while amino groups (as in 6-amino-2-methyl) increase nucleophilicity .

Lipophilicity and Bioavailability :

- The difluoromethyl group improves membrane permeability compared to methyl or hydroxy substituents, making the target compound more suited for agrochemical applications (e.g., fungicides) .

- Fluorine atoms in analogs like 6-fluoro-2-(3-fluorophenyl)chromen-4-one enhance metabolic stability and target binding .

Crystallographic and Synthetic Insights :

Biological Activity

2-(Difluoromethyl)-6-nitro-4H-chromen-4-one is a compound of significant interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound belongs to the chromone family, characterized by a benzopyranone structure. The difluoromethyl and nitro substituents are crucial for its biological activity, influencing its lipophilicity and reactivity.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. It targets cellular pathways involved in proliferation and apoptosis. For instance, studies indicate that it can induce caspase-dependent apoptosis in cancer cells, leading to cell cycle arrest and reduced invasion capabilities .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Effects : The nitro group in the structure may contribute to anti-inflammatory properties by modulating inflammatory cytokine production and inhibiting cyclooxygenase (COX) enzymes .

The mechanism of action involves multiple pathways:

- Cellular Uptake : The difluoromethyl group enhances lipophilicity, facilitating cellular uptake.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

- Targeting Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX-2 and lipoxygenases (LOX) .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Anticancer Activity : A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing an IC50 value indicating significant cytotoxicity. The study also noted morphological changes consistent with apoptosis .

- Antimicrobial Evaluation : In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Research Findings

Research has consistently shown that derivatives of chromones exhibit diverse biological activities. A review highlighted that structural modifications can lead to improved potency against various targets, emphasizing the importance of the difluoromethyl and nitro groups in enhancing biological efficacy .

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to introduce the difluoromethyl group into chromen-4-one scaffolds?

The difluoromethyl group can be introduced via nucleophilic substitution or transition-metal-catalyzed reactions. For example, Friedel-Crafts alkylation using difluoromethylating agents (e.g., difluoromethyl halides) in the presence of Lewis acids like AlCl₃ or BF₃·Et₂O is a standard approach . Alternatively, late-stage fluorination using reagents such as Selectfluor® under mild conditions has been reported for similar flavonoid derivatives . Reaction optimization should include monitoring by ¹⁹F NMR to track fluorination efficiency.

Q. How can the purity and structural identity of 2-(difluoromethyl)-6-nitro-4H-chromen-4-one be validated after synthesis?

- Chromatography : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy : Compare ¹H/¹³C NMR chemical shifts with analogous chromen-4-one derivatives (e.g., δ ~178 ppm for the carbonyl carbon in ¹³C NMR) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI-TOF can confirm the molecular ion ([M+H]⁺) with an error margin < 2 ppm .

Q. What crystallographic techniques are recommended for resolving the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXTL or SHELXL for structure solution and refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms . For visualization, ORTEP-3 provides graphical representation of thermal ellipsoids . Validate the final structure using the IUCr’s checkCIF tool to address potential symmetry or displacement errors .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during refinement?

- Disorder : Apply PART instructions in SHELXL to model split positions, with occupancy factors refined to sum to unity .

- Twinning : Use the TWIN/BASF commands in SHELXL for twin-law refinement. High-resolution data (>1.0 Å) improves the robustness of twinned structure solutions .

- Validation : Cross-verify residual density maps and Hirshfeld surface analysis to detect unresolved solvent or disorder .

Q. What strategies optimize the regioselective nitration of 2-(difluoromethyl)-4H-chromen-4-one derivatives?

- Electrophilic Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitration at the electron-rich C6 position. Monitor reaction progress via TLC to avoid over-nitration .

- Directing Groups : The difluoromethyl group acts as a weak meta-director. Computational DFT studies (e.g., Gaussian 16) can predict regioselectivity by analyzing Fukui indices for electrophilic attack .

Q. How do solvent effects influence the excited-state intramolecular proton transfer (ESIPT) in nitro-substituted chromen-4-ones?

- Solvent Polarity : In polar aprotic solvents (e.g., DCM), ESIPT is suppressed due to stabilization of the enol form. Use time-resolved fluorescence spectroscopy to measure lifetime changes .

- TD-DFT Calculations : Simulate solvent effects using the polarizable continuum model (PCM) to correlate experimental Stokes shifts with theoretical predictions .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Chromen-4-One Derivatives

| Parameter | Typical Range/Value | Software/Tool | Reference |

|---|---|---|---|

| R-factor (final) | < 0.05 | SHELXL | |

| C–C bond length (aromatic) | 1.38–1.42 Å | ORTEP-3 | |

| Displacement ellipsoids | Anisotropic for non-H atoms | WinGX |

Q. Table 2. Synthetic Yield Optimization for Nitro Derivatives

| Condition | Yield (%) | Selectivity (C6:C8) | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 65–75 | 9:1 | Meta-directing effect of –CF₂H |

| Acetyl nitrate, RT | 50–60 | 7:3 | Requires anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.